molecular formula C11H15NO2 B171463 3-[Benzyl(methyl)amino]propanoic acid CAS No. 149692-49-9

3-[Benzyl(methyl)amino]propanoic acid

Cat. No.: B171463
CAS No.: 149692-49-9
M. Wt: 193.24 g/mol
InChI Key: PYZWKFUBWBLIAN-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]propanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Derivatisation in Biological Assays

3-[Benzyl(methyl)amino]propanoic acid has been utilized in the derivatization of amino acids for fluorescence studies. For instance, Frade et al. (2007) coupled this compound with various amino acids, resulting in derivatives that exhibit strong fluorescence. These derivatives were useful in biological assays due to their strong fluorescence in ethanol and water at physiological pH, and good quantum yields (Frade et al., 2007).

Radiopharmaceutical Applications

In the field of radiopharmaceuticals, Luo et al. (2019) developed an automated synthesis process for a PET imaging radiopharmaceutical involving this compound. This compound was used for imaging sphingosine-1 phosphate receptor 1 (S1P1), demonstrating its utility in advanced imaging techniques (Luo et al., 2019).

Alkylation and Amination in Chemical Synthesis

The compound has also been used in chemical synthesis processes. Estermann and Seebach (1988) utilized it in the diastereoselective alkylation of 3-aminobutanoic acid. This application underscores its versatility in synthesizing complex organic compounds (Estermann & Seebach, 1988).

Antimicrobial Activity

The compound's derivatives have been investigated for antimicrobial activity. Mickevičienė et al. (2015) synthesized derivatives containing this compound, which showed significant antimicrobial activity against various bacterial strains (Mickevičienė et al., 2015).

Renewable Building Blocks in Material Science

This compound has been explored as a renewable building block in material science. Trejo-Machin et al. (2017) investigated its use in enhancing the reactivity of molecules towards benzoxazine ring formation, demonstrating its potential in sustainable material synthesis (Trejo-Machin et al., 2017).

Synthesis of Amino Acid Derivatives

Its role in the synthesis of amino acid derivatives is also notable. Tanifuji et al. (2016) developed a catalytic asymmetric synthetic route using this compound for tetrahydroisoquinoline alkaloids (Tanifuji et al., 2016).

Properties

IUPAC Name

3-[benzyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(8-7-11(13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWKFUBWBLIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149692-49-9
Record name 3-[benzyl(methyl)amino]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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